LogD₇.₄ Reduction of Up to 1.0 Units Relative to Piperidine-Containing Molecules
In a systematic analysis of azaspiro[3.3]heptane replacements for morpholines, piperidines, and piperazines, the introduction of an azaspiro[3.3]heptane core lowered the measured logD₇.₄ of the corresponding molecules by as much as −1.0 unit relative to the parent heterocycle [1]. The observed logD reduction ranges from −1.0 to +0.5 depending on the specific spirocyclic isomer and substitution pattern, with N-linked 2-azaspiro[3.3]heptane being the only exception (increase of up to +0.5) [1].
| Evidence Dimension | Lipophilicity (logD at pH 7.4) |
|---|---|
| Target Compound Data | Azaspiro[3.3]heptane-containing molecules: ΔlogD₇.₄ up to −1.0 vs. parent heterocycle |
| Comparator Or Baseline | Piperidine-, morpholine-, or piperazine-containing parent molecules |
| Quantified Difference | Reduction of up to −1.0 logD unit (range: −1.0 to +0.5, with N-linked 2-azaspiro[3.3]heptane as outlier) |
| Conditions | Measured logD₇.₄ in shake-flask assays across multiple matched molecular pairs; data aggregated from internal AstraZeneca compound collection |
Why This Matters
Lower logD directly correlates with reduced non-specific binding, improved aqueous solubility, and lower in vivo toxicity risk, making 1-benzyl-1-azaspiro[3.3]heptane a strategic choice for lead optimization campaigns targeting lipophilicity reduction.
- [1] Degorce, S. L.; Bodnarchuk, M. S.; Scott, J. S. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a log D Lowering Twist. ACS Med. Chem. Lett. 2019, 10 (8), 1198–1204. View Source
